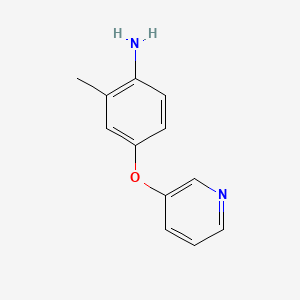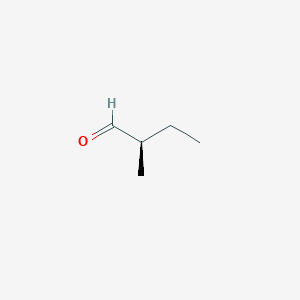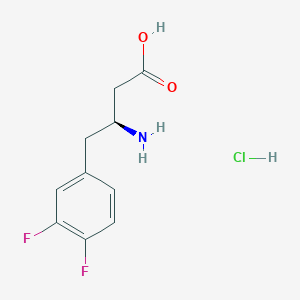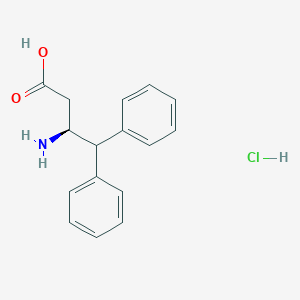
N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide)
Descripción general
Descripción
N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) is a sophisticated organic compound that has piqued the interest of chemists and researchers alike. With its unique structure combining both aromatic phenyl and thiophene rings, this compound presents intriguing possibilities in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) typically involves multiple steps, starting with the formation of the core bis(methylene)bridge. This may be achieved through reactions involving phenyl dibromides and thiophene carboxamides in the presence of strong bases. Careful control of temperature and pH is critical to ensure the stability and integrity of the resulting compound.
Industrial Production Methods: On an industrial scale, the production of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) requires a streamlined process to enhance yield and purity. This often involves continuous flow reactors that can maintain optimal reaction conditions while minimizing by-products. Employing catalysts and optimizing solvent systems are key components in the industrial preparation strategy.
Análisis De Reacciones Químicas
Types of Reactions: N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) undergoes a variety of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups, such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions may involve the use of reagents like sodium borohydride to transform carbonyl groups into alcohols.
Substitution: : Aromatic substitution, particularly electrophilic and nucleophilic types, can modify the phenyl or thiophene rings, introducing diverse functional groups.
Common Reagents and Conditions: Oxidation often requires reagents such as potassium permanganate or chromium trioxide, while reduction may utilize lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst. Substitution reactions are typically facilitated by strong acids or bases, depending on the specific transformation required.
Major Products Formed: Depending on the reaction conditions, major products can include various substituted derivatives of N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide), which may exhibit altered chemical and physical properties, further broadening their applicability.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile building block for constructing complex molecular architectures, used in the synthesis of materials with specific electronic or photonic properties.
Biology: Its potential bioactivity makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets, such as enzymes or receptors.
Medicine: In medical research, this compound might be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Industrial applications include its use in the production of advanced materials, such as polymers and nanomaterials, where its unique structural features contribute to desired mechanical or electrical properties.
Mecanismo De Acción
Molecular Targets and Pathways: The exact mechanism by which N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) exerts its effects can vary. It may interact with specific proteins, disrupting their function, or it may influence cellular pathways by modulating the activity of key enzymes or receptors. Molecular docking studies and in vitro assays are essential to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds:
N,N'-(1,4-Phenylenebis(methylene))bis(thiophene-2-carboxamide): : Similar but with a different positional isomer, which can result in different chemical properties and biological activities.
N,N'-(2,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide): : Another positional isomer with unique characteristics.
N,N'-(Biphenyl-4,4'-bis(methylene))bis(thiophene-2-carboxamide): : Incorporates biphenyl units, potentially altering its electronic properties and reactivity.
Highlighting Uniqueness: N,N'-(1,3-Phenylenebis(methylene))bis(thiophene-2-carboxamide) stands out due to its unique bis(methylene)bridge connecting phenyl and thiophene rings, making it particularly interesting for applications requiring specific electronic properties or structural rigidity.
Propiedades
IUPAC Name |
N-[[3-[(thiophene-2-carbonylamino)methyl]phenyl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S2/c21-17(15-6-2-8-23-15)19-11-13-4-1-5-14(10-13)12-20-18(22)16-7-3-9-24-16/h1-10H,11-12H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAREVCXPBGMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CNC(=O)C2=CC=CS2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] furan-2-carboxylate](/img/structure/B3126149.png)
![4-[(4-Fluorobenzyl)oxy]benzyl 3-nitrobenzenecarboxylate](/img/structure/B3126164.png)


![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)
![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![1-[2-(4-Methylphenoxy)ethyl]-2-(2-phenoxyethylsulfanyl)benzimidazole](/img/structure/B3126215.png)




